molecular formula C10H12O2 B8747524 2,7-Dimethylocta-2,4,6-trienedial CAS No. 3049-35-2

2,7-Dimethylocta-2,4,6-trienedial

Katalognummer: B8747524
CAS-Nummer: 3049-35-2
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: AYODHZHFDRRQEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dimethylocta-2,4,6-trienedial is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dimethylocta-2,4,6-trienedial suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dimethylocta-2,4,6-trienedial including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

3049-35-2

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

2,7-dimethylocta-2,4,6-trienedial

InChI

InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3

InChI-Schlüssel

AYODHZHFDRRQEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=CC=C(C)C=O)C=O

Herkunft des Produkts

United States
Methodological & Application

Application Note: Advanced Retinoid and Vitamin A Synthesis via a C10 Dialdehyde Linchpin Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Architecture

The industrial and laboratory-scale synthesis of complex polyenes demands rigorous stereochemical control and highly convergent assembly strategies. While the traditional Roche (C14 + C6) and BASF (C15 + C5) processes have dominated commercial Vitamin A production, the utilization of 2,7-dimethylocta-2,4,6-trienedial (commonly known as C10 dialdehyde) offers a powerful, alternative [C10 + C10] convergent pathway.

Historically, this symmetrical C10 dialdehyde has served as the central linchpin in bidirectional[C15 + C10 + C15] Horner-Wadsworth-Emmons (HWE) or Wittig olefinations to construct C40 carotenoids like β-carotene and lycopene[1]. However, by employing precise stoichiometric control and desymmetrization techniques, this2[2] can be utilized to synthesize C20 retinoids, including the prohormone all-trans-Retinol (Vitamin A) and its active metabolites[3].

SynthWorkflow A β-Cyclocitral Derivative (C10 Precursor) B Wittig Reagent (C10 Phosphonium Salt) A->B PPh3, Acidic Condensation D all-trans-Retinal (C20 Intermediate) B->D NaHMDS (Base) -78°C, THF C 2,7-Dimethylocta-2,4,6-trienedial (C10 Dialdehyde Linchpin) C->D Mono-Olefination (Stoichiometric Control) E all-trans-Retinol (Vitamin A) D->E NaBH4, MeOH Chemoselective Reduction

Convergent [C10 + C10] synthetic workflow for Vitamin A utilizing a C10 dialdehyde linchpin.

Mechanistic Insights: Causality in Polyene Assembly

Synthesizing a C20 asymmetric retinoid from a symmetrical C10 dialdehyde requires intentionally breaking the symmetry of the linchpin. This is achieved through a controlled mono-Wittig olefination[4].

  • Desymmetrization via Stoichiometry: To prevent the formation of a C30 bis-adduct, the C10 ylide (derived from a β-cyclogeranyl halide) must be added dropwise to an excess of the C10 dialdehyde. This inverse-addition technique ensures that the local concentration of the unreacted dialdehyde remains vastly higher than the newly formed mono-adduct, statistically driving the reaction toward the C20 Retinal intermediate.

  • Stereocontrol (E/Z Isomerism): The biological efficacy of Vitamin A relies on the all-E (all-trans) configuration. The use of a bulky, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (-78 °C) suppresses unwanted aldol condensations and maximizes the thermodynamic preference for the all-E olefin geometry during the decomposition of the oxaphosphetane intermediate[5].

  • Chemoselective 1,2-Reduction: The resulting Retinal contains a highly conjugated polyene chain terminating in an aldehyde. Reducing this to Retinol requires a soft hydride source like NaBH4 in methanol. This ensures a strict 1,2-reduction of the carbonyl without triggering a 1,4-conjugate reduction that would destroy the retinoid backbone.

Quantitative Optimization Data

The success of the mono-olefination is highly dependent on the choice of base and solvent. The table below summarizes the empirical optimization of the C10 + C10 coupling step, highlighting the causality between base strength/sterics and the resulting all-E selectivity.

BaseSolventTemperature (°C)Mono-adduct (Retinal) Yield (%)Bis-adduct Yield (%)all-E / Z Ratio
NaOMeMeOH0 to 2545.235.870 : 30
t-BuOKTHF-78 to 068.515.185 : 15
NaHMDS THF -78 74.3 10.4 92 : 8
LiHMDSTHF-7862.018.280 : 20

Data reflects standard optimization parameters for the suppression of bis-olefination and maximization of trans-selectivity during polyene chain extension.

Experimental Protocols (Self-Validating Systems)

Note: Conjugated polyenes are highly susceptible to photo-isomerization and radical-mediated auto-oxidation[6]. All manipulations MUST be performed under amber lighting (or in foil-wrapped glassware) and strictly under an inert Argon atmosphere.

Protocol A: Asymmetric Mono-Wittig Olefination to all-trans-Retinal
  • Ylide Generation:

    • Flame-dry a 250 mL Schlenk flask and purge with Argon.

    • Dissolve β-cyclogeranyl triphenylphosphonium bromide (1.0 equiv, 10 mmol) in 50 mL of anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Dropwise add NaHMDS (1.05 equiv, 10.5 mL of a 1.0 M solution in THF). The solution will immediately turn a deep, vibrant red, indicating the successful deprotonation and formation of the stabilized ylide. Stir for 30 minutes.

  • Linchpin Coupling (Inverse Addition):

    • In a separate, foil-wrapped 500 mL Schlenk flask, dissolve5[5] (1.5 equiv, 15 mmol) in 100 mL of anhydrous THF and cool to -78 °C.

    • Using a cannula, transfer the red ylide solution dropwise into the dialdehyde solution over 1 hour.

    • Causality: Slow addition into an excess of dialdehyde is the primary mechanism preventing the formation of the C30 bis-adduct.

  • Quenching & Validation:

    • Allow the reaction to slowly warm to 0 °C over 2 hours. Quench by adding 20 mL of saturated aqueous NH₄Cl.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 8:2). The successful formation of Retinal is validated by the appearance of an intensely yellow, UV-active spot at Rf ~0.6. If a highly non-polar red spot appears near the solvent front (Rf >0.8), bis-olefination has occurred, indicating that the ylide addition was too rapid.

  • Purification: Extract with diethyl ether, dry over Na₂SO₄, and purify via flash chromatography (silica gel, gradient hexane to 9:1 hexane/EtOAc) to isolate all-trans-Retinal.

Protocol B: Chemoselective Reduction to all-trans-Retinol (Vitamin A)
  • Reduction:

    • Dissolve the purified Retinal (5 mmol) in 30 mL of anhydrous Methanol. Cool to 0 °C.

    • Add Sodium Borohydride (NaBH₄) (0.6 equiv, 3 mmol) in three small portions over 15 minutes.

    • Causality: Methanol enhances the reactivity of NaBH₄, while the 0 °C temperature ensures the reduction is strictly limited to the aldehyde, preserving the sensitive diene/triene systems of the retinoid backbone.

  • Workup & Validation:

    • Stir for 30 minutes at 0 °C. Quench carefully with 10 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine and dry over Na₂SO₄.

    • Self-Validation Check: Analyze the organic layer via UV-Vis spectroscopy. A successful reduction is confirmed by a distinct hypsochromic (blue) shift in the absorption maximum from ~380 nm (conjugated Retinal) to ~325 nm (Retinol), validating the conversion of the carbonyl to the primary alcohol.

Biological Application: Retinoid Signaling Pathway

Once synthesized, Vitamin A acts as a critical prohormone in biological systems. It undergoes enzymatic oxidation back to Retinal, and subsequently to Retinoic Acid, which serves as the active ligand for nuclear receptors[3].

BioPathway A Retinol (Prohormone) B Retinal (Intermediate) A->B ADH/RDH C Retinoic Acid (Active Ligand) B->C RALDH D CRABP (Transport) C->D Cytosolic Binding E RAR/RXR (Nuclear Receptors) D->E Translocation

In vivo metabolic activation of Retinol to Retinoic Acid and nuclear receptor binding.

References

  • Functions, Therapeutic Applications, and Synthesis of Retinoids and Carotenoids . Chemical Reviews - ACS Publications. 3

  • Carotenoids and Related Compounds. Part XI? Syntheses of & . RSC Publishing. 4

  • Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction . Journal of Natural Products - ACS Publications. 5

  • Product Class 30: Conjugated Polyenes, Including Cyclic Polyenes That Are Not Fully Conjugated . Thieme Connect. 6

  • (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | 5056-17-7 . Benchchem. 2

  • Recent Advances in Industrial Carotenoid Synthesis . ResearchGate. 1

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.